4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
Overview
Description
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C14H4Br2F2N2S3 and its molecular weight is 494.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Devices : A study by Lee et al. (2010) investigated conjugated main-chain polymers containing 4,7-bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole. These polymers exhibited broad absorption extending from 300 to 600 nm and were used in fabricating organic photovoltaic cells, demonstrating a power conversion efficiency of 1.21% (Lee et al., 2010).
Ternary Polymer Solar Cells : In research by Yu et al. (2015), a strong electron-deficient acceptor unit based on thiadiazole quinoxaline was developed for ternary polymer solar cells. The solar cells containing these polymers demonstrated an improved power conversion efficiency of 3.58% (Yu et al., 2015).
Optoelectronic Devices : A study by Gudim et al. (2021) focused on 7,7’-(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene-2,6-diyl)bis(4-bromobenzo[c][1,2,5]thiadiazole) for synthesizing molecules employed in optoelectronic devices (Gudim et al., 2021).
Organic Thin-Film Transistors : Nketia-Yawson et al. (2018) reported the synthesis of a polymer based on difluorobenzothiadiazole for use in organic thin-film transistors. The material exhibited high hole mobility and was considered for future electronic applications (Nketia-Yawson et al., 2018).
Donor-Acceptor Copolymers : Keshtov et al. (2013) synthesized narrow band-gap copolymers containing 4,7-bis(5-bromothiophen-2-yl)benzo[1,2,5]thiadiazole. These polymers showed good photovoltaic properties and were used in solar cells with efficiencies up to 0.49% (Keshtov et al., 2013).
Properties
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Br2F2N2S3/c15-7-3-1-5(21-7)9-11(17)12(18)10(6-2-4-8(16)22-6)14-13(9)19-23-20-14/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPRFJKNROPBCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=C(C(=C(C3=NSN=C23)C4=CC=C(S4)Br)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Br2F2N2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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